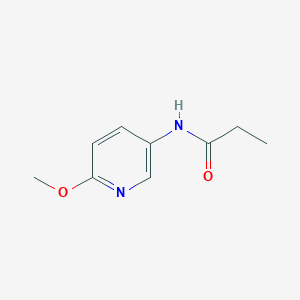
N-(6-methoxypyridin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxypyridin-3-yl)propanamide, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPP is a pyridine-based compound that is synthesized through a multi-step process using readily available starting materials.
Wissenschaftliche Forschungsanwendungen
N-(6-methoxypyridin-3-yl)propanamide has been widely studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry, where N-(6-methoxypyridin-3-yl)propanamide is being investigated as a potential drug candidate for the treatment of various diseases. N-(6-methoxypyridin-3-yl)propanamide has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of N-(6-methoxypyridin-3-yl)propanamide is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and modulating the activity of various signaling pathways in the body. N-(6-methoxypyridin-3-yl)propanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, N-(6-methoxypyridin-3-yl)propanamide has been shown to modulate the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which play a role in regulating gene expression.
Biochemical and Physiological Effects
N-(6-methoxypyridin-3-yl)propanamide has been shown to exhibit a number of biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that N-(6-methoxypyridin-3-yl)propanamide can inhibit the production of ROS and reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that N-(6-methoxypyridin-3-yl)propanamide can reduce the severity of inflammation in animal models of arthritis and colitis, as well as protect against neuronal damage in models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(6-methoxypyridin-3-yl)propanamide in lab experiments is its ease of synthesis and availability of starting materials. Additionally, N-(6-methoxypyridin-3-yl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of using N-(6-methoxypyridin-3-yl)propanamide in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving N-(6-methoxypyridin-3-yl)propanamide. One area of research is in the development of N-(6-methoxypyridin-3-yl)propanamide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is in the investigation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of N-(6-methoxypyridin-3-yl)propanamide. Additionally, further studies are needed to determine the optimal dosage and administration of N-(6-methoxypyridin-3-yl)propanamide for therapeutic use.
Synthesemethoden
The synthesis of N-(6-methoxypyridin-3-yl)propanamide involves a multi-step process that starts with the reaction of 3-bromopyridine with sodium methoxide to form 3-methoxypyridine. The 3-methoxypyridine is then reacted with 3-chloropropanoic acid in the presence of triethylamine to form the desired N-(6-methoxypyridin-3-yl)propanamide product. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Eigenschaften
IUPAC Name |
N-(6-methoxypyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-8(12)11-7-4-5-9(13-2)10-6-7/h4-6H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSOJJORJCWQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyridin-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

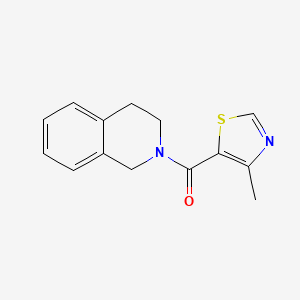



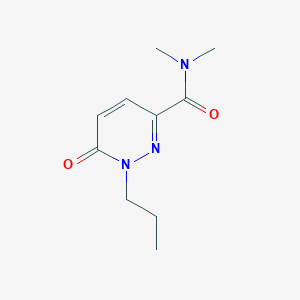
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide](/img/structure/B7512448.png)

![N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7512458.png)
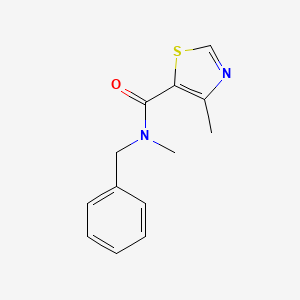
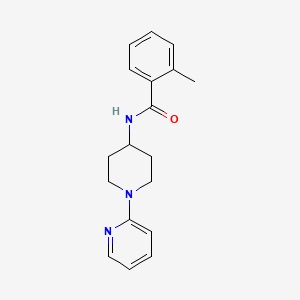
![N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7512509.png)
![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)

